molecular formula C17H17NO5S B2527442 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide CAS No. 2034259-18-0

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide

Cat. No.: B2527442
CAS No.: 2034259-18-0
M. Wt: 347.39
InChI Key: HRDCINROJIJLST-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a combination of furan rings, a hydroxyethyl group, and a benzenesulfonamide moiety

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Hydroxyethyl Intermediate: The initial step might involve the reaction of furan-2-carbaldehyde with furan-3-carbaldehyde in the presence of a suitable base to form a hydroxyethyl intermediate.

    Sulfonamide Formation: The hydroxyethyl intermediate can then be reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxyethyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyethyl and sulfonamide groups could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide: Lacks the second furan ring.

    N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide: Lacks the first furan ring.

    N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methylbenzenesulfonamide is unique due to the presence of both furan rings and the specific positioning of the hydroxyethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-13-4-2-5-15(10-13)24(20,21)18-12-17(19,14-7-9-22-11-14)16-6-3-8-23-16/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCINROJIJLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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